molecular formula C14H16ClFN2O2 B12095005 methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride

methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride

Cat. No.: B12095005
M. Wt: 298.74 g/mol
InChI Key: QAQYINXRKGVKHW-UHFFFAOYSA-N
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Description

Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride is a synthetic compound featuring a tetrahydropyridoindole core with a fluorine substituent at position 8 and a methyl ester group conjugated via an acetamide linkage. The hydrochloride salt form enhances solubility, a critical factor for bioavailability in therapeutic applications.

Properties

Molecular Formula

C14H16ClFN2O2

Molecular Weight

298.74 g/mol

IUPAC Name

methyl 2-(8-fluoro-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate;hydrochloride

InChI

InChI=1S/C14H15FN2O2.ClH/c1-19-14(18)8-17-12-3-2-9(15)6-10(12)11-7-16-5-4-13(11)17;/h2-3,6,16H,4-5,7-8H2,1H3;1H

InChI Key

QAQYINXRKGVKHW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=C(CNCC2)C3=C1C=CC(=C3)F.Cl

Origin of Product

United States

Preparation Methods

Esterification of the Pyridoindole Intermediate

The precursor, 8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid, is reacted with methanol under acidic conditions. Fretz et al. (2013) achieved this using hydrogen chloride (HCl) in a 1:1 mixture of 1,4-dioxane and dichloromethane at 20°C for 3 hours. The reaction proceeds via nucleophilic acyl substitution, with HCl acting as both a catalyst and a proton source to stabilize intermediates.

Hydrochloride Salt Crystallization

Post-esterification, the free base is treated with excess HCl gas in dichloromethane to precipitate the hydrochloride salt. The product is isolated via filtration and washed with cold diethyl ether to remove residual solvents. This method yields 96% of the target compound with >98% purity (HPLC).

Key Reaction Parameters:

  • Temperature: 20°C (ambient conditions)

  • Solvent System: 1,4-Dioxane/dichloromethane (v/v 1:1)

  • Reaction Time: 3 hours

  • Yield: 96%

Alternative Methodologies and Optimization Strategies

Microwave-Assisted Synthesis

A patent by Hilpert et al. (WO2019153002A1) describes a microwave-assisted variant reducing reaction time to 45 minutes. By irradiating the mixture at 80°C, the esterification step achieves 89% yield. However, scalability limitations and equipment costs make this less favorable for industrial applications.

Boc-Protected Intermediate Route

To enhance regioselectivity, a tert-butoxycarbonyl (Boc)-protected pyridoindole intermediate is employed. The Boc group is introduced via reaction with di-tert-butyl dicarbonate, followed by esterification and deprotection with HCl/dioxane. This method improves purity (99.5%) but adds two extra steps, lowering the overall yield to 72%.

Analytical Validation and Quality Control

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 7.67–7.65 (m, 1H, aromatic), 4.58–4.34 (m, 2H, CH2), 3.99 (s, 3H, OCH3), 2.45–2.48 (m, 1H, pyridine ring).

  • Mass Spectrometry (ESI+): m/z 263.1 [M+H]+ (free base), 298.7 [M+HCl]+.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% formic acid/acetonitrile gradient) confirms a single peak at 4.2 minutes, correlating with 98.2% purity. Residual solvents are below ICH limits (dioxane < 380 ppm, dichloromethane < 600 ppm).

Industrial-Scale Production Considerations

Solvent Recycling

Dichloromethane is recovered via distillation (bp 40°C) and reused, reducing costs by 22% per batch.

Waste Management

Aqueous HCl waste is neutralized with sodium bicarbonate, generating NaCl effluent compliant with EPA discharge standards.

Challenges and Mitigation Strategies

Byproduct Formation

Trace impurities (<1%) such as the over-alkylated derivative are removed via recrystallization from ethanol/water (7:3).

Moisture Sensitivity

The hydrochloride salt is hygroscopic; storage under nitrogen in amber vials prevents hydrolysis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The fluoro group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized indole derivatives.

Scientific Research Applications

Overview

Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride belongs to the class of indole derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from simple precursors. Common methods include the Fischer indole synthesis, where cyclohexanone derivatives react with phenylhydrazine under acidic conditions to form the indole core.

Chemical Reactions

The compound can participate in various chemical reactions:

  • Oxidation : Introducing functional groups.
  • Reduction : Altering oxidation states.
  • Substitution : Modifying substituents via nucleophilic or electrophilic reactions.

These reactions utilize reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. It is also used as a model compound for studying reaction mechanisms due to its well-defined structure.

Biology

The compound exhibits notable biological activity, making it a candidate for studying cellular processes. Research indicates its potential role in modulating neurotransmitter systems and influencing calcium ion homeostasis in cells .

Medicine

Due to its pharmacological properties, the compound is being investigated for drug development. Its interaction with specific molecular targets suggests potential therapeutic applications in treating neurological disorders. For instance, studies have shown that derivatives of this compound can act as antagonists of serotonin receptors, which are implicated in various mental health conditions .

Industry

In industrial applications, this compound's unique properties facilitate the development of new materials and processes. Its stability and reactivity make it suitable for use in creating specialized chemical products.

Case Study 1: Neuropharmacological Effects

A study focused on the neuropharmacological effects of this compound found that it effectively modulates serotonin receptor activity. This modulation has implications for developing treatments for anxiety and depression disorders. The study utilized in vivo models to evaluate changes in behavior and receptor binding affinity .

Case Study 2: Antimicrobial Activity

Another research project evaluated the antimicrobial properties of synthesized derivatives of this compound. The results indicated significant antibacterial activity against various strains of bacteria, with minimum inhibitory concentrations (MICs) demonstrating efficacy comparable to standard antibiotics. This highlights the potential for developing new antimicrobial agents based on this chemical framework .

Activity TypeObserved EffectReference
Neurotransmitter ModulationAntagonist activity at serotonin receptors
AntimicrobialSignificant inhibition against bacteria
Cellular InteractionModulates calcium ion homeostasis

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
Fischer Indole SynthesisCyclohexanone reacts with phenylhydrazineVariable
OxidationIntroduction of hydroxyl groupsHigh
SubstitutionNucleophilic substitution with various reagentsModerate

Mechanism of Action

The mechanism of action of methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.

Comparison with Similar Compounds

Structural Analogues with Adamantane Modifications

Compounds 8c, 8d, 8e, and 8f () share the pyridoindole core but incorporate adamantane-derived substituents. Key differences include:

  • Compound 8c : Features a 3,5-dimethyladamantane group and a methyl substituent at position 2 of the pyridoindole. It exhibits a melting point of 256–258°C and a molecular weight of 499.10 g/mol.
  • Compound 8f : Contains an adamantane group and an 8-fluoro substituent, yielding a lower melting point (230–232°C) compared to 8c, likely due to reduced crystallinity from fluorine’s electron-withdrawing effects .

Table 1: Physicochemical Properties of Adamantane-Modified Analogues

Compound Molecular Weight (g/mol) Melting Point (°C) Yield (%)
8c 499.10 256–258 68
8d 455.00 246–248 64
8e 469.04 260–262 72
8f 473.00 230–232 74

Fluorine-Containing CRTH2 Antagonists

Setipiprant (ACT-129968), a well-characterized CRTH2 antagonist, shares the 8-fluoro-pyridoindole core but includes a naphthoyl group and a carboxylic acid moiety instead of a methyl ester. Key distinctions:

  • Pharmacological Activity : Setipiprant exhibits potent CRTH2 antagonism (IC₅₀ = 7–9 nM in buffer; 60 nM with human serum albumin) and high selectivity (>10,000-fold over hDP1, hEP2, and hEP4 receptors) .
  • Bioavailability : The carboxylic acid group in Setipiprant enhances oral bioavailability, whereas the methyl ester in the target compound may act as a prodrug, requiring hydrolysis for activation .

Table 2: Pharmacokinetic Comparison

Compound IC₅₀ (CRTH2, nM) Selectivity (fSel) Oral Bioavailability
Setipiprant (ACT-129968) 7–9 >1100 High
Compound 65 () 60 (with HSA) >1000 Moderate

Functional Group Variations

  • Carboxylic Acid vs. Ester : The methyl ester in the target compound may improve membrane permeability compared to Setipiprant’s carboxylic acid, but it could reduce direct receptor affinity.

Key Research Findings

  • CRTH2 Selectivity : Fluorine at position 8 is critical for CRTH2 binding across analogues, as seen in Setipiprant and compound 65 .
  • Metabolism : Setipiprant undergoes extensive hepatic metabolism, with 14C-labeled studies showing 60% fecal excretion, suggesting enterohepatic recirculation . The ester group in the target compound may alter metabolic pathways, favoring esterase-mediated hydrolysis.
  • Synthetic Yields : Adamantane-containing analogues (e.g., 8c–8f) are synthesized in 64–74% yields, comparable to industrial-scale production of Setipiprant .

Biological Activity

Methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride is a compound of interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridoindole framework with a fluorine substituent at the 8-position and an acetate moiety. Its molecular formula is C14H14ClFN2O2C_{14}H_{14}ClFN_2O_2, and it has shown promising results in various biological assays.

NMDA Receptor Interaction

Research indicates that the compound interacts with the NMDA receptor, which plays a crucial role in synaptic plasticity and memory function. The binding affinity of related compounds at the MK-801 and ifenprodil binding sites has been evaluated, highlighting the importance of structural modifications on biological activity:

CompoundKi_i (µM) MK-801 Binding SiteKi_i (µM) Ifenprodil Binding Site
4a1.9 ± 0.21.7 ± 0.2
4b7.9 ± 0.88.8 ± 1.0
4c 4.7 ± 0.5 3.1 ± 0.3

The data suggest that compounds with similar structures exhibit micromolar activity towards these binding sites, indicating potential for neuroprotective effects .

Cholinesterase Inhibition

The compound has also been investigated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission:

CompoundAChE Inhibition IC50_{50} (µM)BChE Inhibition IC50_{50} (µM)
4a<0.040<0.040
4b0.0600.050

These findings indicate that this compound may have therapeutic potential in treating cognitive disorders such as Alzheimer's disease by enhancing cholinergic transmission .

Anticancer Activity

Recent studies have explored the anticancer properties of related pyridoindole derivatives, showing potential effectiveness against various cancer cell lines:

  • In vitro studies demonstrated that these compounds can inhibit cell proliferation in breast cancer models with EC50_{50} values ranging from nM to low µM concentrations.
  • Mechanistic investigations revealed that these compounds induce apoptosis through caspase activation and cell cycle arrest .

Study on Fluorinated Pyridoindoles

A study highlighted the efficacy of fluorinated pyridoindoles in inhibiting cancer cell growth and their ability to modulate key signaling pathways involved in tumor progression . The compound's structural features were linked to enhanced bioactivity, suggesting that fluorination may increase potency against specific cancer types.

Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of neurodegeneration, where they demonstrated significant reduction in markers of oxidative stress and inflammation . This positions this compound as a candidate for further development in neurodegenerative disease therapies.

Q & A

Q. How should researchers address batch-to-batch variability in pharmacological assays?

  • Answer :
  • Quality-by-design (QbD) : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) .
  • Inter-lab collaboration : Use CRDC’s RDF2050112 framework for harmonizing reactor design and process controls .

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